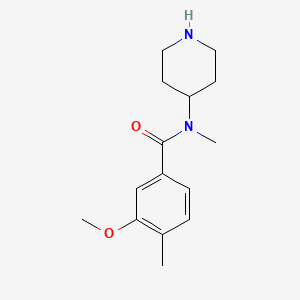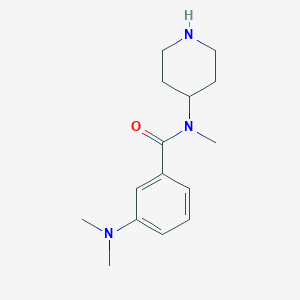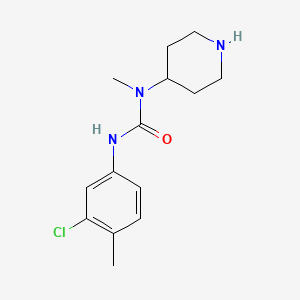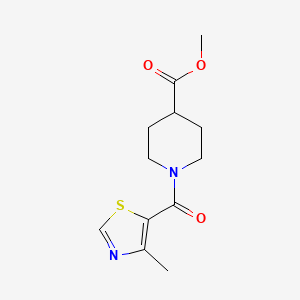![molecular formula C22H25OPS B7556741 7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)
7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DPPM and is used as a ligand in organometallic chemistry. DPPM is a chiral molecule that has a bicyclic structure with a phosphine and a thioether group attached to it.
Mecanismo De Acción
The mechanism of action of DPPM as a ligand involves the coordination of the phosphine and thioether groups with the metal center. This coordination stabilizes the metal center and enhances its reactivity. The chiral nature of DPPM also allows for the formation of enantioselective complexes, which are useful in asymmetric catalysis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DPPM. However, studies have shown that DPPM and its metal complexes have low toxicity and are biocompatible. This makes them suitable for use in biological applications, such as drug delivery and imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPPM as a ligand in organometallic chemistry include its chiral nature, which allows for the formation of enantioselective complexes, and its ability to stabilize metal centers and enhance their reactivity. The limitations of using DPPM include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research involving DPPM. These include the development of new synthetic methods for DPPM and its metal complexes, the exploration of its potential applications in biological systems, and the investigation of its potential as a catalyst for new reactions. Additionally, the use of DPPM in the development of new materials, such as polymers and nanoparticles, is an area of active research.
In conclusion, DPPM is a promising compound with potential applications in various fields of research. Its unique structure and properties make it a valuable ligand in organometallic chemistry, and its low toxicity and biocompatibility make it suitable for use in biological applications. Further research is needed to fully explore the potential of DPPM and its metal complexes.
Métodos De Síntesis
The synthesis of DPPM involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with diphenylphosphine followed by the reaction of the resulting product with methyl mercaptan. The reaction yields DPPM as a white crystalline powder.
Aplicaciones Científicas De Investigación
DPPM is commonly used as a ligand in organometallic chemistry. It can form complexes with various transition metals, including palladium, platinum, and rhodium. These complexes have been used in various catalytic reactions, including Suzuki, Heck, and Sonogashira coupling reactions. DPPM has also been used in the synthesis of various natural products, including alkaloids and terpenes.
Propiedades
IUPAC Name |
7-(diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25OPS/c1-21-14-13-17(15-20(21)23)22(21,2)16-24(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOHMKNFALKICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CP(=S)(C3=CC=CC=C3)C4=CC=CC=C4)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25OPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)


